molecular formula C12H13ClFNO2 B1468674 1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid CAS No. 1281277-43-7

1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid

Cat. No. B1468674
CAS RN: 1281277-43-7
M. Wt: 257.69 g/mol
InChI Key: WWNWLGCXZQYUSE-UHFFFAOYSA-N
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Description

“1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid” is a complex organic compound. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a 2-chloro-6-fluorophenyl group, which is a derivative of phenyl with chlorine and fluorine substituents .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This process was used in the formal total synthesis of d-®-coniceine and indolizidine 209B .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrrolidine ring and the 2-chloro-6-fluorophenyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, the protodeboronation of pinacol boronic esters has been reported, which is a valuable but unknown transformation . This reaction was applied to methoxy protected ( )-D8-THC and cholesterol .

Scientific Research Applications

Cancer Treatment Potential

  • Compounds similar to 1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid, such as Aurora kinase inhibitors, have shown potential in treating cancer by inhibiting Aurora A (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Applications

  • Pyridonecarboxylic acids, which share structural similarities with the compound , have demonstrated significant antibacterial activity, particularly against strains resistant to other antibiotics (H. Egawa et al., 1984).

Structural and Spectroscopic Analysis

  • Research involving spiro[pyrrolidine-2,3′-oxindoles] related to this compound has contributed to the advancement in NMR, mass spectral, and X-ray structural characterization techniques, offering insights into molecular structures (K. Laihia et al., 2006).

Synthetic Methodology Development

  • The synthesis of structurally related fluoronaphthyridine-3-carboxylic acids has been optimized for potential use in creating anticancer drugs, showcasing advancements in chemical synthesis and compound development (Jianqing Zhang et al., 2019).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO2/c13-10-2-1-3-11(14)9(10)7-15-5-4-8(6-15)12(16)17/h1-3,8H,4-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNWLGCXZQYUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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